molecular formula C13H18OS B13253310 6-Methyl-3-(4-methylphenyl)thian-3-ol

6-Methyl-3-(4-methylphenyl)thian-3-ol

Cat. No.: B13253310
M. Wt: 222.35 g/mol
InChI Key: QXVNPRSHVDVTHK-UHFFFAOYSA-N
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Description

6-Methyl-3-(4-methylphenyl)thian-3-ol is an organic compound with the molecular formula C₁₃H₁₈OS. It belongs to the class of thian-3-ol derivatives, which are known for their diverse biological activities. This compound is characterized by a thian-3-ol core structure substituted with a methyl group at the 6th position and a 4-methylphenyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(4-methylphenyl)thian-3-ol typically involves the reaction of 4-methylthiophenol with 3-chloro-2-methylpropene under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-methylthiophenol attacks the electrophilic carbon of 3-chloro-2-methylpropene, resulting in the formation of the thian-3-ol ring.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(4-methylphenyl)thian-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thian-3-ol ring to a thiane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thian-3-ol core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiane derivatives.

    Substitution: Various substituted thian-3-ol derivatives.

Scientific Research Applications

6-Methyl-3-(4-methylphenyl)thian-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(4-methylphenyl)thian-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenylthian-3-ol: Lacks the methyl group at the 6th position.

    6-Methylthian-3-ol: Lacks the 4-methylphenyl group.

    Thian-3-ol: The parent compound without any substituents.

Uniqueness

6-Methyl-3-(4-methylphenyl)thian-3-ol is unique due to the presence of both the 6-methyl and 4-methylphenyl substituents, which confer distinct chemical and biological properties. These substituents enhance its stability, reactivity, and potential biological activities compared to its analogs.

Biological Activity

6-Methyl-3-(4-methylphenyl)thian-3-ol is an organic compound belonging to the thian-3-ol family, characterized by a sulfur-containing five-membered ring and a hydroxyl group. Its molecular structure includes a 4-methylphenyl substituent, which contributes to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activities of this compound, focusing on its antimicrobial, anticancer, and enzyme modulation properties.

Chemical Structure

The compound's chemical formula is C12H14OS, reflecting its thian ring and phenolic structure. The presence of both methyl groups enhances lipophilicity, influencing its pharmacokinetic properties and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant efficacy.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

The compound's ability to disrupt microbial membranes or inhibit essential metabolic pathways is under investigation as a mechanism for its antimicrobial effects.

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties . In vitro assays have indicated that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the modulation of apoptotic pathways, potentially through the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study: HeLa Cell Line
In a study evaluating the cytotoxic effects on HeLa cells, treatment with varying concentrations of the compound resulted in significant cell death:

Concentration (µM) Cell Viability (%)
0100
1075
2550
5030

These results indicate a dose-dependent response, warranting further exploration into its therapeutic potential.

Enzyme Modulation

This compound has been investigated for its ability to modulate enzyme activity, particularly regarding monoamine oxidases (MAOs). Inhibition studies reveal that it can selectively inhibit MAO-B, which is significant given the enzyme's role in neurodegenerative diseases.

Inhibition Data:

Compound IC50 (µM) Selectivity Index
This compound0.110>909
Selegiline67.253362.5

The selectivity index indicates that this compound is significantly more potent than traditional MAO inhibitors like selegiline, suggesting a promising avenue for drug development targeting neurodegenerative disorders.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 4-methylphenylthiol with an aldehyde or ketone under acidic conditions. This synthetic route allows for the production of high-purity compounds suitable for research and application in medicinal chemistry.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

6-methyl-3-(4-methylphenyl)thian-3-ol

InChI

InChI=1S/C13H18OS/c1-10-3-5-12(6-4-10)13(14)8-7-11(2)15-9-13/h3-6,11,14H,7-9H2,1-2H3

InChI Key

QXVNPRSHVDVTHK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CS1)(C2=CC=C(C=C2)C)O

Origin of Product

United States

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